molecular formula C7H11NO2 B3284853 Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate CAS No. 792136-23-3

Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate

Cat. No. B3284853
M. Wt: 141.17 g/mol
InChI Key: YJBXHMHSOCHRLV-UHFFFAOYSA-N
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Description

“Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate” is an organic compound with the molecular formula C7H11NO2 . It is a member of the tetrahydropyridine family, which has been the subject of significant research interest due to their presence in both natural products and synthetic pharmaceutical agents .


Molecular Structure Analysis

The molecular structure of “Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate” consists of a tetrahydropyridine ring with a methyl ester group at the 4-position . The IUPAC Standard InChI for this compound is InChI=1S/C7H11NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-3,6,8H,4-5H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate” is a solid compound with a molecular weight of 177.63 . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Chemical Synthesis and Catalysis : Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate is used in chemical synthesis. For example, Zhu, Lan, and Kwon (2003) described the synthesis of highly functionalized tetrahydropyridines using a phosphine-catalyzed annulation process. This method allows for the creation of complex organic compounds with high regioselectivity and diastereoselectivities, contributing significantly to the field of organic chemistry and pharmaceuticals (Zhu, Lan, & Kwon, 2003).

  • (2005) reviewed the chemistry and pharmacology of THP derivatives, highlighting their biological activity and potential as drug candidates. Their research emphasizes the importance of THP structures in drug design, particularly in relation to their neurotoxic properties and potential therapeutic applications (Mateeva, Winfield, & Redda, 2005).
  • Neurological Research : Tetrahydropyridine derivatives, including Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate, have been extensively studied in the context of neurological disorders. Langston (1985) and other researchers have explored the role of these compounds in Parkinson's disease, particularly in relation to the biological effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is structurally similar. This research has led to a better understanding of dopamine and the nigrostriatal system, as well as the development of animal models for Parkinson's disease research (Langston, 1985).

Safety And Hazards

“Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate” is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future research directions for “Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate” and related compounds could involve further exploration of their synthesis, chemical reactivity, and biological activity. There is potential for these compounds to serve as lead compounds in drug discovery and design .

properties

IUPAC Name

methyl 1,2,3,6-tetrahydropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-7(9)6-2-4-8-5-3-6/h2,8H,3-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBXHMHSOCHRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate
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Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate
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Reactant of Route 6
Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate

Citations

For This Compound
3
Citations
SB Christensen… - Journal of Labelled …, 1980 - Wiley Online Library
The preparations of guvacine hydrochloride, in which a proton in position 2 (11) and protons in positions 2 and 5 (10) are selectively exchanged by deuterium, and of [2,6‐ 2 H]…
DK Whelligan, S Solanki, D Taylor… - Journal of medicinal …, 2010 - ACS Publications
We report herein the first systematic exploration of inhibitors of the mitotic kinase Nek2. Starting from HTS hit aminopyrazine 2, compounds with improved activity were identified using …
Number of citations: 103 pubs.acs.org
CK Jankowski, G LeClair, JMR Bélanger… - Canadian journal of …, 2001 - cdnsciencepub.com
On a réalisé des synthèses d'isoquinoléinone carboxylates à partir de l'arécoline ou de son isomère (des N-méthyl tétrahydropyridine carboxylates) et du diène de Danishefsky, par le …
Number of citations: 18 cdnsciencepub.com

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